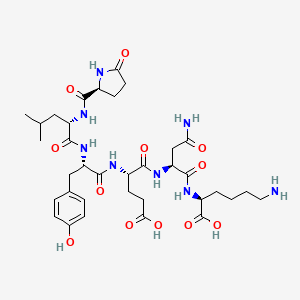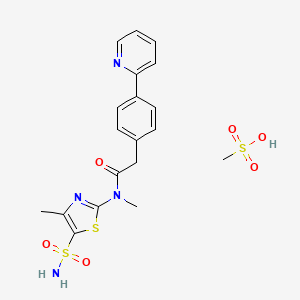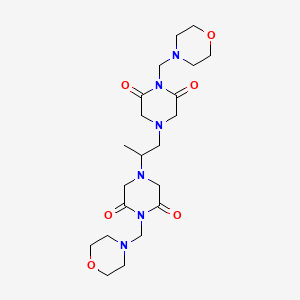
Psychotrine
Descripción general
Descripción
Psychotrine is an alkaloid isolated from stems of Pogonopus speciosus, roots of Cephaelis acuminata, and dried fruits of Alangium lamarckii . It is a yellow crystalline alkaloid with the molecular formula C28H36N2O4 . It has shown weak cytotoxic activity against a panel of human cancer cell lines and demonstrated inhibition of HIV-1 RT in micromolar concentrations .
Molecular Structure Analysis
This compound has a molecular weight of 464.61 . Its percent composition is C 72.39%, H 7.81%, N 6.03%, O 13.77% . It contains total 74 bond(s); 38 non-H bond(s), 10 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 5 six-membered ring(s), 3 ten-membered ring(s), 1 ketone(s) (aliphatic), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic) .
Physical And Chemical Properties Analysis
This compound is a yellow crystalline alkaloid with the molecular formula C28H36N2O4 . It has a molecular weight of 464.61 and a percent composition of C 72.39%, H 7.81%, N 6.03%, O 13.77% .
Aplicaciones Científicas De Investigación
Molecular Modeling and Biological Activity
A molecular modeling study focused on psychotrine, isolated from the sap of Pogonopus speciosus, alongside other related ipecac alkaloids. This research revealed that these flexible alkaloids prefer a nonplanar structure. The study found that biologically active compounds shared similar conformations between specific aromatic rings and nitrogen, which were related to their biological activities. This supports the hypothesis of different receptor interactions for nonplanar and planar compounds, suggesting potential applications in the development of receptor-targeted therapies (Troconis et al., 1998).
Relevance in Psychopathology and Psychotherapy Research
The search did not yield specific studies on this compound in the context of psychopathology and psychotherapy. However, the field of psychotherapy research, including the development of culturally appropriate interventions and the investigation of behavior change mechanisms, shares a common goal with psychopharmacology in understanding and treating mental health disorders. These research areas contribute to the broader understanding of mental health treatment, potentially including the applications of compounds like this compound (Szapocznik et al., 1990).
Limitations and Future Directions
While the search did not find direct studies on this compound in psychotherapy or psychopathology, it underscores the complexity of translating basic research findings into clinical applications. The interplay between theoretical research and practical application is crucial for progress in any field, including the study of this compound and its potential therapeutic uses. Future research might explore the specific effects of this compound in the context of psychopathology and psychotherapy, contributing to a deeper understanding of its applications in mental health (Cicchetti & Toth, 2006).
Mecanismo De Acción
Psychotrine has been found to inhibit the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT) . It appears to function as an allosteric inhibitor of the enzyme, which seems to possess multiple active sites that interact in a cooperative (negative) fashion in the presence of the inhibitor .
Propiedades
IUPAC Name |
1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,24,31H,5-11,16H2,1-4H3/t17-,20-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALAYAMQHIWMN-REIDKSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997691 | |
| Record name | 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7633-29-6 | |
| Record name | Psychotrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7633-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Psychotrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSYCHOTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PXP3P7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)





